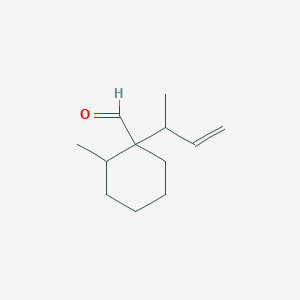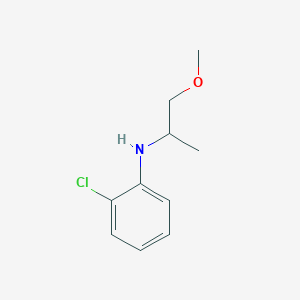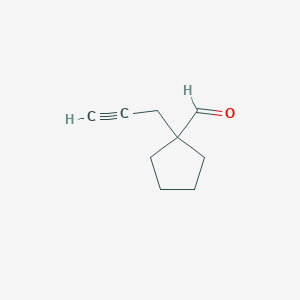
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can be synthesized through a multi-step process involving the alkylation of cyclopentanol with propargyl bromide in the presence of sodium hydride and tetrahydrofuran. The reaction is typically carried out under inert atmosphere conditions and involves refluxing the mixture .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(Prop-2-yn-1-yl)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It may be utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde: This compound is structurally similar but contains an alkene group instead of an alkyne group.
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Uniqueness: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an alkyne group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions, such as Sonogashira cross-coupling, highlights its versatility in synthetic chemistry.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-5-9(8-10)6-3-4-7-9/h1,8H,3-7H2 |
InChI Key |
ROCSLZDRSCEUBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)
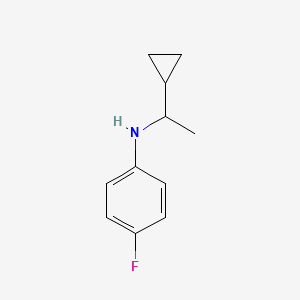
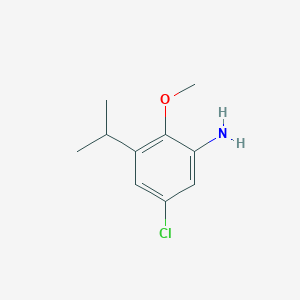

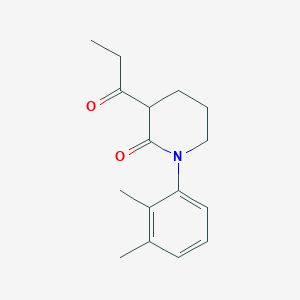
![3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13260929.png)


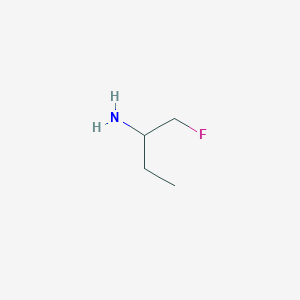

![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)
